molecular formula C7H5ClN2O4 B11717500 Methyl 6-chloro-3-nitropicolinate

Methyl 6-chloro-3-nitropicolinate

Cat. No.: B11717500
M. Wt: 216.58 g/mol
InChI Key: OJOVFOKYYSZSGV-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-nitropicolinate is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of picolinic acid, where the methyl ester group is attached to the carboxyl group, and the chlorine and nitro groups are substituted at the 6th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-3-nitropicolinate can be synthesized through a multi-step process. One common method involves the nitration of methyl 6-chloropicolinate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 6-amino-3-nitropicolinate.

    Substitution: Methyl 6-substituted-3-nitropicolinate derivatives.

    Hydrolysis: 6-chloro-3-nitropicolinic acid.

Scientific Research Applications

Methyl 6-chloro-3-nitropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-nitropicolinate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the ester and chlorine groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropicolinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 3-nitropicolinate: Lacks the chlorine group, which affects its chemical properties and reactivity.

    6-chloro-3-nitropicolinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.

Uniqueness

Methyl 6-chloro-3-nitropicolinate is unique due to the presence of both chlorine and nitro groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in various chemical and biological systems.

Properties

IUPAC Name

methyl 6-chloro-3-nitropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOVFOKYYSZSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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